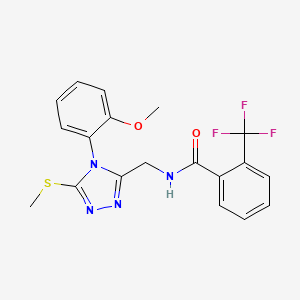![molecular formula C20H18N6O3S2 B2486029 2-((6-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基)硫)-N-(4-磺酰胺基苯基)乙酰胺 CAS No. 305342-27-2](/img/structure/B2486029.png)
2-((6-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基)硫)-N-(4-磺酰胺基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18N6O3S2 and its molecular weight is 454.52. The purity is usually 95%.
BenchChem offers high-quality 2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
肿瘤学中的激酶抑制剂
背景:吡唑并[3,4-d]嘧啶因其作为开发激酶抑制剂的优选支架而引起了药物化学界的广泛关注。这些化合物通过模仿 ATP 的腺嘌呤环,模拟了激酶活性位点中的铰链区结合相互作用。 这种结构相似性使它们能够通过聚焦的化学修饰来靶向多种致癌激酶 .
应用:几种吡唑并[3,4-d]嘧啶已进入临床试验,用于治疗各种癌症。值得注意的是,BTK 抑制剂伊布替尼已被批准用于治疗多种 B 细胞癌,它就是其中一种化合物。 此外,这些抑制剂在靶向其他激酶方面也显示出希望,包括 VEGFR2、RET 和 AXL .
抗真菌活性
背景:合成了 5-(2-氯乙基)-1-苯基-6-(吡啶-4-基)-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮的新型衍生物,并评估了其抗真菌活性。 这些化合物代表了具有独特支架或作用机制的潜在杀菌剂 .
抗炎特性
背景:在这些衍生物中,5-{[4-(4-溴苯基)-3-(4-氯苯基)-1,3-噻唑-2(3H)-亚基]氨基}-6-甲基-1-苯基-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮 (11e) 及其 3,4-双(4-氯苯基)类似物 (11f) 表现出有效的抗炎活性。 亲脂性对其生物学反应有显著影响 .
作用机制
Target of Action
The compound, also known as 2-({6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide, is a multi-targeting tyrosine kinase inhibitor . It primarily targets VEGFR2 and other kinases such as RET and AXL . These kinases play crucial roles in cell growth, survival, and differentiation, making them important targets for cancer treatment .
Mode of Action
This compound interacts with its targets by mimicking the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This binding inhibits the kinase activity, thereby disrupting the signaling pathways that promote cancer cell growth and survival .
Biochemical Pathways
The compound affects several biochemical pathways. One of the key pathways is the mTOR signaling pathway, which is often dysregulated in cancer . The compound inhibits mTORC1, leading to a reduction in its anticancer efficacy due to compensatory activation of the mTORC2 complex .
Pharmacokinetics
The compound’s lipophilicity, represented by its c log p value, can influence its adme (absorption, distribution, metabolism, and excretion) properties . Lipophilic compounds are generally well absorbed and can easily cross cell membranes, but they may also be extensively metabolized and could have potential toxicity issues .
Result of Action
The inhibition of the targeted kinases by this compound disrupts the signaling pathways that promote cancer cell growth and survival . This leads to a decrease in cancer cell proliferation and an increase in cancer cell death .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, factors such as temperature and light can affect the stability of the compound . .
生化分析
Biochemical Properties
The compound 2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide is an isostere of the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites . This property can be exploited to direct the activity and selectivity of the compound to multiple oncogenic targets through focused chemical modification .
Cellular Effects
In cellular contexts, 2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide has been shown to exhibit potent inhibitory activity against FGFR1, a receptor tyrosine kinase involved in various types of tumors . It has been reported to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of 2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide involves binding interactions with biomolecules, specifically kinases. The compound mimics the hinge region binding interactions in kinase active sites, which are critical for the enzyme’s activity . This allows the compound to inhibit the activity of these kinases, thereby exerting its effects at the molecular level .
属性
IUPAC Name |
2-(6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S2/c1-13-23-19-17(11-22-26(19)15-5-3-2-4-6-15)20(24-13)30-12-18(27)25-14-7-9-16(10-8-14)31(21,28)29/h2-11H,12H2,1H3,(H,25,27)(H2,21,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOQYQUOMMCIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
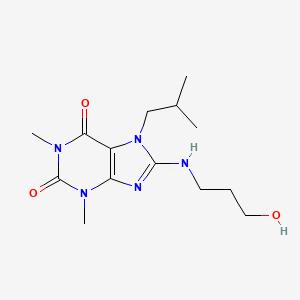
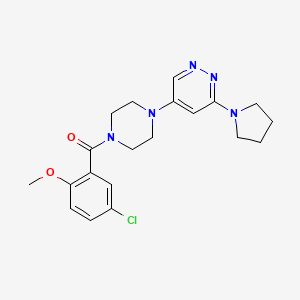
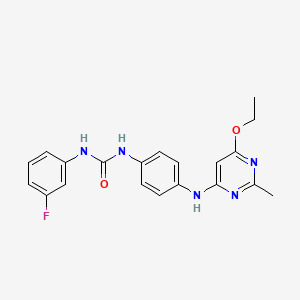

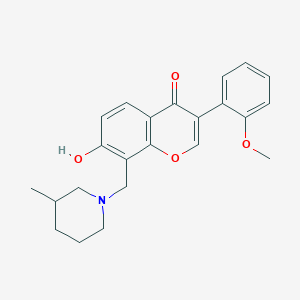
![N-[1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]prop-2-enamide](/img/structure/B2485951.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate](/img/structure/B2485955.png)
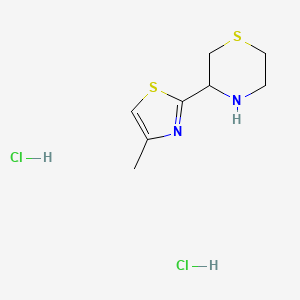
![3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2485962.png)
![4-chloro-N'-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidoyl)benzohydrazide](/img/structure/B2485964.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one](/img/structure/B2485966.png)
![N-(2,5-dimethoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2485967.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2485968.png)
